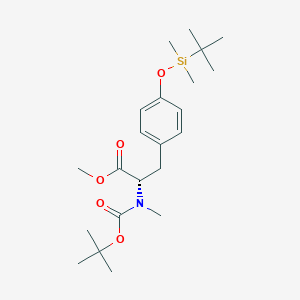

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

Overview

Description

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is a complex organic compound used primarily in the field of proteomics research. This compound is characterized by its protective groups, which are essential in various synthetic processes, particularly in peptide synthesis.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as protective groups in organic synthesis .

Mode of Action

The compound is likely to interact with its targets by forming silyl ethers under mild conditions . It can react with hydroxyl groups to form corresponding silyl ethers, and with ketones, esters, or amides to form corresponding enol silyl ethers .

Biochemical Pathways

It’s known that similar compounds are often used in the synthesis of ribonucleosides, where they serve as protective groups for hydroxyl groups .

Pharmacokinetics

Similar compounds are known to be sensitive to moisture and have a characteristic odor .

Result of Action

It’s known that similar compounds are often used as protective groups in organic synthesis, suggesting that they may play a role in facilitating chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it’s known that similar compounds are sensitive to moisture and should be used in anhydrous systems . They should also be handled and used in a fume hood due to their corrosive nature and flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester typically involves multiple steps. The process begins with the protection of the hydroxyl group of L-tyrosine using tert-butyldimethylsilyl chloride. This is followed by the protection of the amino group with tert-butoxycarbonyl chloride. The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove protective groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can result in the removal of protective groups, revealing the functional groups of L-tyrosine .

Scientific Research Applications

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is widely used in scientific research, particularly in:

Chemistry: As a protected amino acid derivative in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: In the development of peptide-based drugs.

Industry: In the production of synthetic peptides for various applications.

Comparison with Similar Compounds

Similar Compounds

- N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester

- O-tert-Butyldimethylsilyl-L-tyrosine

- N-methyl-N-t-butoxycarbonyl-L-tyrosine

Uniqueness

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is unique due to its combination of protective groups, which provide enhanced stability and selectivity in synthetic processes. This makes it particularly valuable in complex peptide synthesis, where multiple functional groups need to be protected and deprotected in a controlled manner .

Biological Activity

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester (often abbreviated as TBDMS-L-Tyr) is a derivative of L-tyrosine that has gained attention in various fields of medicinal chemistry and biochemistry. Its unique chemical structure allows it to function as a versatile building block in the synthesis of bioactive compounds. This article explores the biological activity of TBDMS-L-Tyr, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TBDMS-L-Tyr is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and a t-butoxycarbonyl (Boc) group attached to the amino nitrogen. This configuration enhances its stability and solubility, making it suitable for various biological applications.

Antioxidant Activity

Recent studies have indicated that TBDMS-L-Tyr exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The compound's ability to mitigate oxidative stress was evaluated using assays that measure the reduction of reactive oxygen species (ROS) in cell cultures.

Anti-inflammatory Properties

TBDMS-L-Tyr has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are key players in various inflammatory diseases.

| Research | Outcome |

|---|---|

| Ganodermanondiol Study | Similar compounds demonstrated inhibition of inflammatory markers in liver cells exposed to oxidative stress . |

The biological activity of TBDMS-L-Tyr is largely attributed to its interaction with cellular signaling pathways. It has been found to activate the Nrf2 pathway, which plays a vital role in regulating antioxidant responses and cellular defense mechanisms against oxidative damage.

- Nrf2 Activation : TBDMS-L-Tyr promotes the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps in reducing oxidative stress.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB pathway, TBDMS-L-Tyr reduces inflammation and protects against chronic inflammatory diseases.

Neuroprotection

A study conducted by Petcharat et al. investigated the neuroprotective effects of TBDMS-L-Tyr on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by tert-butyl hydroperoxide (TBHP). The results indicated that treatment with TBDMS-L-Tyr significantly reduced cell death and increased cell viability through its antioxidant mechanisms.

Anticancer Potential

In another study focusing on cancer therapy, TBDMS-L-Tyr derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that these derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents.

Properties

IUPAC Name |

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCFNMSRLHZYAS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461806 | |

| Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112196-58-4 | |

| Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.